rac-(1R,3S)-3-amino-N-cyclopropylcyclohexane-1-carboxamide, cis
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Overview
Description
rac-(1R,3S)-3-amino-N-cyclopropylcyclohexane-1-carboxamide, cis is a chiral compound with significant importance in organic chemistry. This compound is characterized by its unique structure, which includes a cyclopropyl group attached to a cyclohexane ring, an amino group, and a carboxamide group. The compound’s chirality arises from the specific spatial arrangement of its atoms, making it a subject of interest in stereochemistry.
Preparation Methods
The synthesis of rac-(1R,3S)-3-amino-N-cyclopropylcyclohexane-1-carboxamide, cis can be achieved through various methods. One common approach involves the asymmetric cycloaddition of N-acylhydroxyamine and cyclopentadiene, followed by a series of hydrogenation and hydrolysis steps . This method is advantageous due to its high stereoselectivity and suitability for industrial production.
Chemical Reactions Analysis
rac-(1R,3S)-3-amino-N-cyclopropylcyclohexane-1-carboxamide, cis undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The carboxylic acid group in the compound can participate in esterification and amide formation reactions . Common reagents used in these reactions include hydrogenation catalysts, acids, and bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of various chiral compounds. In biology and medicine, it serves as a building block for the development of pharmaceuticals and other bioactive molecules. Its unique structure and reactivity make it valuable for studying stereochemical effects and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of rac-(1R,3S)-3-amino-N-cyclopropylcyclohexane-1-carboxamide, cis involves its interaction with specific molecular targets and pathways. The compound’s chirality plays a crucial role in its biological activity, as different enantiomers can exhibit distinct effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
rac-(1R,3S)-3-amino-N-cyclopropylcyclohexane-1-carboxamide, cis can be compared with other similar compounds, such as cis-1,2-dimethylcyclohexane and other disubstituted cyclohexanes . These compounds share structural similarities but differ in their stereochemistry and reactivity. The unique combination of a cyclopropyl group and a carboxamide group in this compound sets it apart from other related compounds.
Properties
CAS No. |
2272588-97-1 |
---|---|
Molecular Formula |
C10H18N2O |
Molecular Weight |
182.3 |
Purity |
91 |
Origin of Product |
United States |
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